3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-
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Overview
Description
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- is a heterocyclic compound that belongs to the class of 1,2-dithioles.
Preparation Methods
The synthesis of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- typically involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene. This method results in the formation of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds and as a reagent in various organic transformations.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen sulfide donor, releasing hydrogen sulfide (H2S) in biological systems. H2S is an important signaling molecule that regulates various physiological processes, including vasodilation, inflammation, and apoptosis . The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- can be compared with other similar compounds, such as:
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant and chemoprotective properties.
Anethole dithiolethione: Used as a therapeutic agent for its hepatoprotective and anti-inflammatory effects.
Oltipraz: Studied for its chemopreventive and antitumor activities. The uniqueness of 3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other 1,2-dithiole derivatives.
Biological Activity
3H-1,2-Dithiol-3-one, 4-methyl-5-(2-pyrazinyl)-, also known as Oltipraz, is a compound recognized for its diverse biological activities, particularly in the fields of cancer research and parasitology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiole-3-thione
- Molecular Formula : C8H6N2S3
- Molecular Weight : 226.33 g/mol
- CAS Number : 15545-48-7
- Structure : The compound features a dithiolane ring with a pyrazinyl substituent, which is crucial for its biological activity.
Oltipraz exhibits several mechanisms that contribute to its biological effects:
- Antioxidant Activity : Oltipraz has been shown to enhance the antioxidant defense system in cells by increasing the expression of phase II detoxifying enzymes. This property aids in combating oxidative stress, which is linked to various diseases, including cancer .
- Anticancer Properties : It has demonstrated significant anticancer activity through various pathways:
- Antischistosomal Activity : Oltipraz is recognized for its efficacy against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. It acts by impairing the parasite's metabolism and reproductive capabilities .
Biological Activity Summary Table
Anticancer Studies
A study evaluated the effects of Oltipraz on human fibrosarcoma HT-1080 cells, revealing that it induces apoptosis with an IC50 value of approximately 5.4 µM. The presence of electron-withdrawing groups at specific positions was found to enhance anticancer activity significantly .
Another investigation focused on its effects on MV4-11 cells (with FLT3/ITD mutation), where Oltipraz displayed potent inhibition with an IC50 value of 0.072 μM, indicating its potential as a targeted therapy for specific leukemia types .
Antischistosomal Efficacy
Research indicated that Oltipraz acts slowly on mice infected with Schistosoma mansoni, demonstrating significant reduction in parasite load and associated pathology over time . This highlights its potential use as a therapeutic agent for schistosomiasis.
Properties
CAS No. |
64224-71-1 |
---|---|
Molecular Formula |
C8H6N2OS2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
4-methyl-5-pyrazin-2-yldithiol-3-one |
InChI |
InChI=1S/C8H6N2OS2/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 |
InChI Key |
SMSBUQWGANVQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SSC1=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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